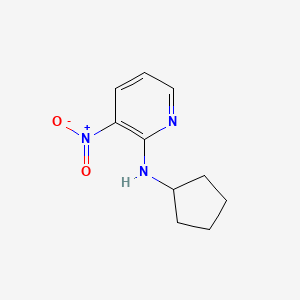

N-cyclopentyl-3-nitropyridin-2-amine

説明

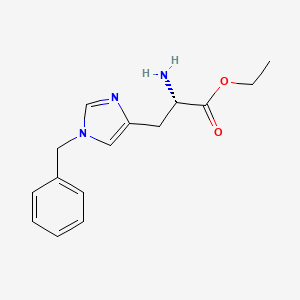

“N-cyclopentyl-3-nitropyridin-2-amine” is a synthetic compound with the linear formula C10H13N3O2 . It belongs to the class of nitropyridines .

Synthesis Analysis

The synthesis of “N-cyclopentyl-3-nitropyridin-2-amine” involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine in tetrahydrofuran . The reaction mixture is stirred at reflux for 18 hours .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-nitropyridin-2-amine” is represented by the linear formula C10H13N3O2 . It has a molecular weight of 207.23 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines, such as “N-cyclopentyl-3-nitropyridin-2-amine”, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学的研究の応用

Graphene-based (Photo)catalysts for Reduction of Nitro Compounds

Graphene-based catalysts have been identified as highly efficient for the reduction of nitro compounds to amines, which is a crucial step in the synthesis of drugs, dyes, polymers, and biologically active molecules. The utilization of graphene derivatives enhances the reduction rate and offers benefits like high catalytic prowess and straightforward work-up (Nasrollahzadeh et al., 2020).

Site-selective Arene C-H Amination

A method leveraging visible light and oxygen to form carbon-nitrogen bonds of interest in pharmaceutical research has been developed, showcasing the potential for creating bioactive compounds through the activation of aromatic rings. This strategy emphasizes the utility of arene amination, particularly with heteroaromatic azoles, underscoring the role of nitro compounds as intermediates in such transformations (Romero et al., 2015).

Olefin Hydroamination with Nitroarenes

A novel method forming carbon-nitrogen bonds via nitro group reduction, repurposing olefins and nitro(hetero)arenes, has been introduced. This process yields secondary amines, demonstrating the flexibility of nitro compounds in facilitating amine synthesis and functionalization, offering an orthogonal approach to traditional aryl amine syntheses (Gui et al., 2015).

Catalysis of Ester Aminolysis

Cyclodextrins have been studied for their effects on the aminolysis of p-nitrophenyl alkanoates, revealing catalysis and retardation in different cases. This research highlights the intricate roles cyclodextrins play in modifying reaction rates and mechanisms, pertinent to the study of nitro compounds and their interactions with amines (Gadosy et al., 2000).

Safety and Hazards

特性

IUPAC Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSNDXAVMVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)

amine hydrochloride](/img/structure/B2930147.png)

![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)